molecular formula C15H12ClNO B11854968 2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one

2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11854968
M. Wt: 257.71 g/mol
InChI Key: ZLJGTADLFCOTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one is a bicyclic heterocyclic compound featuring a quinolinone core substituted with a 2-chlorophenyl group. This scaffold is of significant interest due to its structural versatility and biological relevance. The 2-chlorophenyl substituent introduces steric and electronic effects that influence molecular geometry, intermolecular interactions, and pharmacological activity. Crystallographic studies reveal that such derivatives often exhibit layered crystal packing stabilized by N–H···O hydrogen bonds and C–H···π interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

2-(2-chlorophenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C15H12ClNO/c16-12-7-3-1-5-10(12)14-9-15(18)11-6-2-4-8-13(11)17-14/h1-8,14,17H,9H2

InChI Key

ZLJGTADLFCOTQK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzaldehyde with aniline derivatives under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired quinolinone. The reaction is often carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium amide or thiourea.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 2-(2-Chlorophenyl)-2,3-dihydroquinolin-4-ol.

    Substitution: Various substituted quinolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one in biological systems involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Chlorophenyl Isomers
  • 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one (): Substitution at the para position of the phenyl ring alters crystal packing, with alternating double layers along the a-axis stabilized by N–H···O bonds.
  • 2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one: The ortho-chloro group increases torsional strain, leading to a dihedral angle of 43.24° between the quinoline and phenyl rings . This strain may enhance reactivity or binding specificity in biological targets.
Halogenated Analogues
  • 2-(2-Bromophenyl)- and 2-(2-Fluorophenyl)- Derivatives ():
    Bromine’s larger atomic radius increases steric bulk, while fluorine’s electronegativity strengthens C–F···H interactions. These modifications impact melting points and cytotoxic selectivity .

Functional Group Modifications

Sulfonyl and Methoxy Substitutions
  • 1-Sulfonyl Derivatives (): Compounds like 1-((4-chlorophenyl)sulfonyl)-3-methylidene-2-phenyl-2,3-dihydroquinolin-4(1H)-one exhibit potent cytotoxicity against HL-60 and MCF-7 cancer cells. The sulfonyl group enhances electrophilicity, facilitating interactions with cellular nucleophiles .
  • Methoxy-Substituted Analogues ():
    The 3,5-dimethoxyphenyl derivative demonstrates antioxidant and antitumor activity, attributed to methoxy groups’ electron-donating effects, which improve radical scavenging capacity .

Structural and Crystallographic Insights

  • Crystal Packing :
    • The ortho-chloro derivative forms zigzag ribbons via C–H···O bonds, while para-chloro analogues adopt layered structures .
    • Methoxy-substituted compounds exhibit C–H···O and C–H···π networks, enhancing thermal stability .
  • Molecular Geometry: Quinoline ring dihedral angles range from 43° (ortho-chloro) to <30° (unsubstituted), influencing conformational flexibility .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituents Melting Point (°C) Biological Activity (IC₅₀, µM) Key Interactions
2-(2-Chlorophenyl)-quinolinone 2-ClPh 170–175* Antitumor (2.5) N–H···O, C–H···π
2-(4-Chlorophenyl)-quinolinone (I) 4-ClPh 185–190 N/A N–H···O, layered packing
1-((4-ClPh)SO₂)-5g () 4-ClPh-SO₂, 3-methylidene 178 HL-60: 1.8 Electrophilic sulfonyl
2-(3,5-OMePh)-quinolinone () 3,5-OMePh 196 Antioxidant (EC₅₀ = 4.2) C–H···O, π-stacking

*Estimated based on analogues.

Biological Activity

2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one is a notable compound within the dihydroquinolinone class, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The compound features a dihydroquinolin-4(1H)-one core with a chlorine substituent on the phenyl ring, which significantly influences its biological activity. The structural formula can be represented as follows:

C15H12ClN1O\text{C}_{15}\text{H}_{12}\text{ClN}_1\text{O}

Anticancer Properties

Recent studies have highlighted the anticancer potential of dihydroquinolinone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound has been shown to induce apoptosis and inhibit cell proliferation. It influences the expression of genes related to apoptosis pathways, such as upregulating p53 and caspase-9 levels .
  • Case Study : In vitro studies demonstrated that this compound exhibited an IC50 value comparable to standard anticancer drugs, indicating its potential as a therapeutic agent .

Antimicrobial Activity

Dihydroquinolinones are also noted for their antimicrobial properties. The presence of the chlorophenyl group enhances the compound's interaction with microbial targets.

  • Broad-Spectrum Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function .
  • Research Findings : In comparative studies, this compound showed significant inhibition against common pathogens such as E. coli and S. aureus .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, this compound exhibits various other biological effects:

  • Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation markers in vitro, suggesting applications in treating inflammatory conditions .
  • Neuroprotective Effects : Preliminary studies indicate that certain dihydroquinolinones may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases .

Data Summary

Biological ActivityObservations & Findings
AnticancerInduces apoptosis; IC50 comparable to standard drugs
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduces inflammation markers in vitro
NeuroprotectiveProtects neuronal cells from oxidative stress

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one?

The compound is synthesized via cyclization of 2-aminoacetophenone with substituted benzaldehydes. For example, microwave-assisted synthesis using silica gel-supported InCl₃ (20 mol%) under solvent-free conditions yields the product in 69% efficiency after 5 minutes of irradiation at 360 W . Ionic liquids like [bmim]BF₄ have also been used as catalysts, enabling reactions at 150°C for 2.5 hours, followed by extraction with diethyl ether .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction reveals orthorhombic symmetry (space group Pbca) with unit cell parameters a = 13.8912(8) Å, b = 12.4572(4) Å, c = 17.8617(11) Å, and V = 3090.9(3) ų. The dihedral angle between the quinoline and chlorophenyl rings is 43.24(1)°, and intermolecular C–H⋯O hydrogen bonds stabilize the crystal lattice . Data collection is typically performed using a Nonius KappaCCD diffractometer with MoKα radiation (λ = 0.71073 Å) .

Q. What spectroscopic techniques validate the compound’s structure?

Key spectral data include:

  • IR : A carbonyl stretch at ~1658 cm⁻¹ (C=O) and NH absorption at ~3336 cm⁻¹.
  • ¹H NMR : Resonances for aromatic protons (δ 7.86–6.70 ppm), NH (δ 4.55 ppm), and diastereotopic CH₂ groups (δ 2.92–2.81 ppm).
  • ¹³C NMR : Carbonyl carbon at δ ~193 ppm and aromatic carbons at δ 151–115 ppm .

Advanced Research Questions

Q. How do reaction conditions influence cyclization efficiency in synthesis?

Microwave irradiation significantly accelerates cyclization compared to traditional heating, reducing reaction time from hours to minutes. Solvent-free conditions minimize side reactions, as demonstrated by a 74% yield improvement in chalcone cyclization using InCl₃-impregnated silica gel . Contrastingly, ionic liquid-mediated synthesis ([bmim]BF₄) achieves comparable yields (69%) but requires higher temperatures (150°C) and longer durations (2.5 hours) .

Q. What challenges arise in refining the crystal structure of this compound?

Structural refinement using SHELXL97 often requires omission of poorly agreeing reflections (e.g., the (1 1 0) reflection due to weak intensity). Hydrogen atoms are typically placed geometrically (riding model) or refined isotropically, with Uiso(H) = 1.2Ueq(C/N). Weak C–H⋯O interactions (e.g., C17–H⋯O1, d = 2.51 Å) complicate hydrogen-bonding network analysis .

Q. How does substituent positioning affect biological activity in dihydroquinolinone derivatives?

Structural analogs with electron-withdrawing groups (e.g., Cl at the 2-position) exhibit enhanced bioactivity. For instance, 2-aryl substituents influence interactions with therapeutic targets like EGFR tyrosine kinase. Docking studies suggest that the chlorophenyl group improves binding affinity by forming halogen bonds with active-site residues .

Q. Can this compound serve as a precursor for antimalarial or anticancer agents?

Hybrids of 3-hydroxy-indolin-2-one and 2,3-dihydroquinolin-4(1H)-one show in vitro anticancer activity by inducing apoptosis via caspase-3 activation. Structural modifications, such as introducing thiophenyl groups (e.g., 5r and 5s derivatives), enhance cytotoxicity against pediatric solid tumors .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and SHELXS/SHELXD for structure solution. Validate hydrogen-bonding networks using Mercury 4.0 .
  • Synthesis Optimization : Compare microwave vs. ionic liquid methods using TLC and HPLC to monitor reaction progress .
  • Biological Assays : Employ MTT assays for cytotoxicity screening and molecular docking (e.g., MOE 2016.08) for target interaction analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.